Cas no 75628-10-3 ((3aS,4S,5R,6R,8Z,10R,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydrocyclodeca[b]furan-4,5-diyl bis(2-methylprop-2-enoate))
![(3aS,4S,5R,6R,8Z,10R,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydrocyclodeca[b]furan-4,5-diyl bis(2-methylprop-2-enoate) structure](https://de.kuujia.com/scimg/cas/75628-10-3x500.png)
75628-10-3 structure
Produktname:(3aS,4S,5R,6R,8Z,10R,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydrocyclodeca[b]furan-4,5-diyl bis(2-methylprop-2-enoate)
(3aS,4S,5R,6R,8Z,10R,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydrocyclodeca[b]furan-4,5-diyl bis(2-methylprop-2-enoate) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- (3aS,4S,5R,6R,8Z,10R,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydrocyclodeca[b]furan-4,5-diyl bis(2-methylprop-2-enoate)
- [(3aS,4S,5R,6R,8Z,10R,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-5-(2-methylprop-2-enoyloxy)-2,7-dioxo-3a,4,5,10,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate
- Juanislamin
- ACon1_000782
- MEGxp0_001005
- 2-Propenoic acid, 2-methyl-, (3aS,4S,5R,6R,8Z,10R,11aR)-2,3,3a,4,5,6,7,10,11,11a-decahydro-6-hydroxy-6,10-dimethyl-3-methylene-2,7-dioxocyclodeca(b)furan-4,5-diyl ester
- 75628-10-3
- NCGC00169364-01
- ((3aS,4S,5R,6R,8Z,10R,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-5-(2-methylprop-2-enoyloxy)-2,7-dioxo-3a,4,5,10,11,11a-hexahydrocyclodeca(b)furan-4-yl) 2-methylprop-2-enoate
- (3AR,4S,5S,6R,10R,11ar)-6-hydroxy-6,10-dimethyl-3-methylidene-5-((2-methylprop-2-enoyl)oxy)-2,7-dioxo-2H,3H,3ah,4H,5H,6H,7H,10H,11H,11ah-cyclodeca(b)furan-4-yl 2-methylprop-2-enoic acid
- Caleurticolide 2-methylacrylate
- (3AR,4S,5S,6R,10R,11ar)-6-hydroxy-6,10-dimethyl-3-methylidene-5-[(2-methylprop-2-enoyl)oxy]-2,7-dioxo-2H,3H,3ah,4H,5H,6H,7H,10H,11H,11ah-cyclodeca[b]furan-4-yl 2-methylprop-2-enoic acid
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- Inchi: InChI=1S/C23H28O8/c1-11(2)20(25)30-18-17-14(6)22(27)29-15(17)10-13(5)8-9-16(24)23(7,28)19(18)31-21(26)12(3)4/h8-9,13,15,17-19,28H,1,3,6,10H2,2,4-5,7H3/b9-8-/t13-,15+,17-,18-,19+,23-/m0/s1
- InChI-Schlüssel: TXWWBAZJPNQNMZ-SNUAIDGUSA-N
- Lächelt: CC1CC2C(C(C(C(C(=O)C=C1)(C)O)OC(=O)C(=C)C)OC(=O)C(=C)C)C(=C)C(=O)O2
Berechnete Eigenschaften
- Genaue Masse: 432.178418
- Monoisotopenmasse: 432.178418
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 6
- Komplexität: 882
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 116
- XLogP3: 3.1
Experimentelle Eigenschaften
- Dichte: 1.22
- Siedepunkt: 594.8°C at 760 mmHg
- Flammpunkt: 200°C
- Brechungsindex: 1.534
(3aS,4S,5R,6R,8Z,10R,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydrocyclodeca[b]furan-4,5-diyl bis(2-methylprop-2-enoate) Verwandte Literatur
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
75628-10-3 ((3aS,4S,5R,6R,8Z,10R,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydrocyclodeca[b]furan-4,5-diyl bis(2-methylprop-2-enoate)) Verwandte Produkte
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